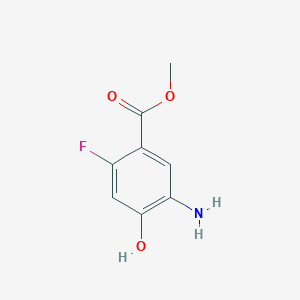

Methyl 5-amino-2-fluoro-4-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

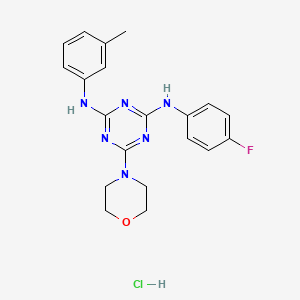

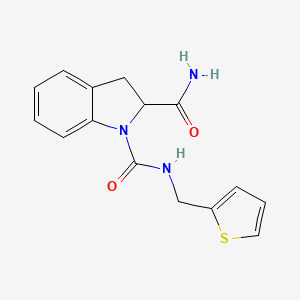

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 185.15 .

Synthesis Analysis

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” can be used as an intermediate in the synthesis of other compounds . For example, it can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-fluoro-4-hydroxybenzoate” consists of a benzene ring substituted with a methyl ester, an amino group, a fluoro group, and a hydroxy group .

Chemical Reactions Analysis

As an intermediate, “Methyl 5-amino-2-fluoro-4-hydroxybenzoate” can participate in various chemical reactions to form other compounds .

Physical And Chemical Properties Analysis

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 185.15 .

Aplicaciones Científicas De Investigación

Fluorescent Sensor for Al3+ Detection

Methyl 5-amino-2-fluoro-4-hydroxybenzoate derivatives have been utilized in the development of fluorescent sensors. A study by Ye et al. (2014) demonstrates the use of an o-aminophenol-based fluorogenic chemosensor for highly selective and sensitive detection of Al3+ ions. This sensor shows potential for bio-imaging applications in detecting Al3+ in human cervical cancer cells (Ye et al., 2014).

Potential PET Cancer Imaging Agents

Methyl 5-amino-2-fluoro-4-hydroxybenzoate derivatives have been explored as potential PET cancer imaging agents. Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles, which exhibit inhibitory activity against various cancer cell lines and may serve as probes for imaging tyrosine kinase in cancers (Wang et al., 2006).

Bioactivation of Antitumor Molecules

Research by Wang and Guengerich (2012) indicates the involvement of cytochrome P450s in the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, which contain the benzothiazole pharmacophore with potent antitumor properties. The study explores the biotransformation pathways and the role of cytochrome P450s in mediating bioactivation to reactive intermediates (Wang & Guengerich, 2012).

Antibiotic Biosynthesis

Becker (1984) discusses the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a precursor related to methyl 5-amino-2-fluoro-4-hydroxybenzoate, for studies in antibiotic biosynthesis. These compounds are essential for the synthesis and study of several important classes of antibiotics (Becker, 1984).

Single Crystal Analysis

A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, a compound structurally related to methyl 5-amino-2-fluoro-4-hydroxybenzoate, provides insight into its single crystal structure, intermolecular interactions, and pharmaceutical activity. This research contributes to the understanding of the molecular determinants underlying the pharmaceutical activity of related molecules (Sharfalddin et al., 2020).

Ligand-Receptor Interactions

The investigation of ligand-receptor interactions using fluorescence correlation spectroscopy with different fluorophores, as studied by Wohland et al. (1999), provides evidence for the binding properties of fluorinated compounds, including those related to methyl 5-amino-2-fluoro-4-hydroxybenzoate. This study contributes to the understanding of the interactions and binding properties of these compounds (Wohland et al., 1999).

Safety and Hazards

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is classified as a hazardous substance. It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .

Propiedades

IUPAC Name |

methyl 5-amino-2-fluoro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNVSHNAMHLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-fluoro-4-hydroxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

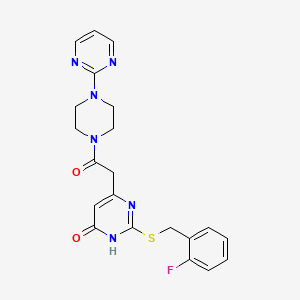

![2,4-Dimethyl-5-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole](/img/structure/B2554334.png)

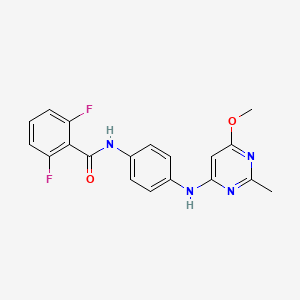

![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime](/img/structure/B2554336.png)

![6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

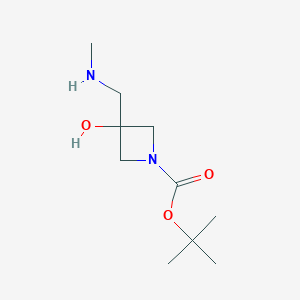

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)